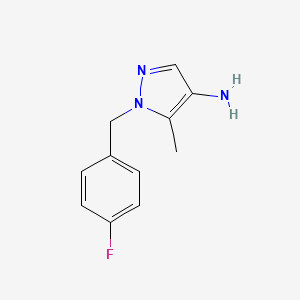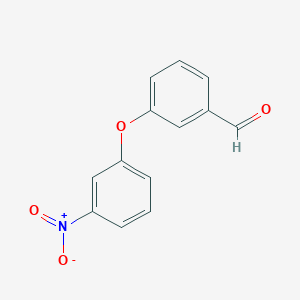
3-(3-Nitrophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenoxy)benzaldehyde is an organic compound that features both a nitro group and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde. The process begins with the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the meta-nitro isomer. The reaction mixture is then worked up by pouring it onto crushed ice, followed by filtration and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Nitrophenoxy)benzoic acid.
Reduction: 3-(3-Aminophenoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving nitroaromatic intermediates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenoxy)benzaldehyde involves its reactivity due to the presence of both the nitro and aldehyde groups. The nitro group is electron-withdrawing, which makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the phenoxy group.
4-Nitrobenzaldehyde: The nitro group is in the para position relative to the aldehyde group.
3-(4-Nitrophenoxy)benzaldehyde: The nitro group is in the para position on the phenoxy ring.
Uniqueness
3-(3-Nitrophenoxy)benzaldehyde is unique due to the presence of both the nitro and phenoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various industrial applications .
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
3-(3-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |
Clave InChI |
VFPGFAKLECSSJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
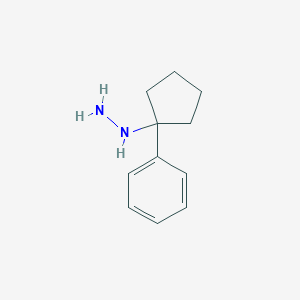
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
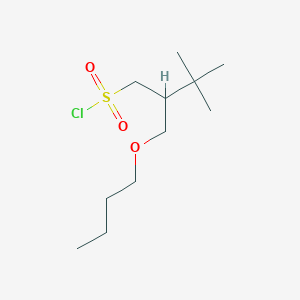
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
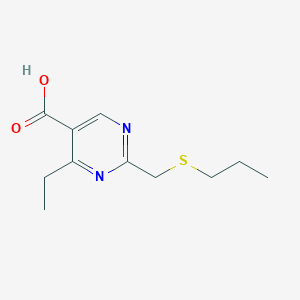

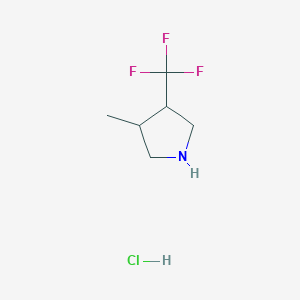

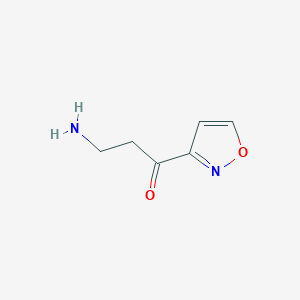
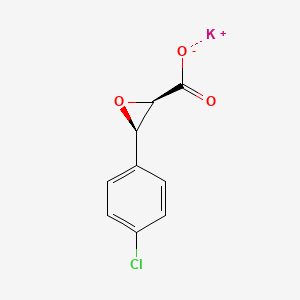
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
